Cas no 2227896-83-3 (rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a 2-methylpyridin-3-yl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its rigid cyclopropane scaffold, which can enhance binding affinity and metabolic stability in bioactive molecules. The presence of the pyridine moiety offers potential for hydrogen bonding and coordination interactions, making it valuable in ligand design. The racemic mixture allows for broad screening in enantioselective synthesis and biological activity studies. Its well-defined stereochemistry facilitates further resolution or derivatization for targeted applications. Suitable for use as a building block in medicinal chemistry, this compound demonstrates versatility in the development of novel therapeutics or catalysts.
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine structure
2227896-83-3 structure
Product name:rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
CAS No:2227896-83-3
MF:C9H12N2
MW:148.204981803894
CID:6511283
PubChem ID:165672024

rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
    • 2227896-83-3
    • EN300-1759803
    • Inchi: 1S/C9H12N2/c1-6-7(3-2-4-11-6)8-5-9(8)10/h2-4,8-9H,5,10H2,1H3/t8-,9+/m0/s1
    • InChI Key: UDVZQCDVXCNLGL-DTWKUNHWSA-N
    • SMILES: N[C@@H]1C[C@H]1C1=CC=CN=C1C

Computed Properties

  • Exact Mass: 148.100048391g/mol
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9Ų
  • XLogP3: 0.6

rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1759803-1.0g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
1g
$1500.0 2023-06-03
Enamine
EN300-1759803-1g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
1g
$1500.0 2023-09-20
Enamine
EN300-1759803-10g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
10g
$6450.0 2023-09-20
Enamine
EN300-1759803-0.05g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
0.05g
$1261.0 2023-09-20
Enamine
EN300-1759803-10.0g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
10g
$6450.0 2023-06-03
Enamine
EN300-1759803-0.5g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
0.5g
$1440.0 2023-09-20
Enamine
EN300-1759803-0.1g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
0.1g
$1320.0 2023-09-20
Enamine
EN300-1759803-2.5g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
2.5g
$2940.0 2023-09-20
Enamine
EN300-1759803-0.25g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
0.25g
$1381.0 2023-09-20
Enamine
EN300-1759803-5.0g
rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine
2227896-83-3
5g
$4349.0 2023-06-03

rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine Related Literature

Additional information on rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine

Introduction to rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine (CAS No. 2227896-83-3)

rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine (CAS No. 2227896-83-3) is a chiral compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclopropane ring and a substituted pyridine moiety, which contribute to its distinct chemical and biological properties. The compound's racemic nature, denoted by the prefix "rac-", indicates the presence of both enantiomers, making it an important intermediate in the synthesis of various bioactive molecules.

The chemical structure of rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine consists of a cyclopropane ring attached to a 2-methylpyridine group through a carbon-nitrogen bond. The cyclopropane ring is a three-membered cyclic alkane that imparts significant strain to the molecule, which can influence its reactivity and stability. The 2-methylpyridine moiety, on the other hand, is a common heterocyclic aromatic compound that is known for its biological activity and ability to form complexes with various metal ions.

In recent years, there has been growing interest in the use of cyclopropane-containing compounds in drug discovery and development. The unique electronic and steric properties of cyclopropanes make them valuable scaffolds for the design of novel therapeutic agents. For instance, studies have shown that cyclopropane derivatives can exhibit potent antiviral, antibacterial, and anticancer activities. The presence of the 2-methylpyridine group in rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine further enhances its potential as a lead compound for drug development.

The racemic nature of rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine is particularly noteworthy. Enantiomers can have different biological activities and pharmacokinetic profiles, which can significantly impact their therapeutic efficacy and safety. Therefore, the ability to synthesize and isolate specific enantiomers is crucial in drug development. Recent advancements in asymmetric synthesis techniques have made it possible to produce enantiopure forms of this compound, opening up new avenues for its application in medicinal chemistry.

One of the key applications of rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine is in the development of central nervous system (CNS) drugs. The pyridine moiety is known to interact with various neurotransmitter receptors, making it a valuable scaffold for designing compounds that target specific neurological disorders. For example, studies have shown that derivatives of this compound can modulate serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.

In addition to its potential as a CNS drug candidate, rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disease and autoimmune disorders. Research has demonstrated that certain cyclopropane derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting that this compound may have therapeutic benefits in treating inflammatory conditions.

The synthetic route for producing rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine involves several well-established organic reactions. One common approach involves the reaction of a suitable pyridine derivative with a cyclopropyl halide or sulfonate in the presence of a base. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product. Advances in catalytic methods have also enabled more efficient and environmentally friendly syntheses of this compound.

The physical properties of rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine, such as its melting point, boiling point, and solubility in various solvents, are important considerations for its use in pharmaceutical formulations. These properties can be influenced by factors such as temperature and pressure during synthesis and purification processes. Understanding these properties is crucial for optimizing the stability and bioavailability of the final drug product.

In conclusion, rac-(1R,2S)-2-(2-methylpyridin-3-yl)cyclopropan-1-amine (CAS No. 2227896-83-3) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern drug discovery efforts.

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